Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . This compound, in particular, features a unique structure that includes a cyclopropane ring and an iodinated thiophene moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate typically involves multiple steps, starting from the preparation of the thiophene core. Common synthetic routes include:
Heterocyclization Reactions: These reactions involve the formation of the thiophene ring through the condensation of sulfur-containing compounds with carbonyl compounds.
Cyclopropanation: The formation of the cyclopropane ring can be accomplished through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Chemical Reactions Analysis
Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound’s electronic properties make it suitable for use in organic solar cells and other electronic devices.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects . The presence of the iodine atom and the cyclopropane ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.
2-Iodothiophene: A related compound with an iodine atom directly attached to the thiophene ring.
Cyclopropylcarboxylic acid: A compound featuring a cyclopropane ring but lacking the thiophene moiety.
The uniqueness of this compound lies in its combination of the iodinated thiophene ring and the cyclopropane carboxylate group, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring fused with a thieno[3,2-b]thiophene moiety. The presence of iodine on the thieno ring enhances the compound's reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopropane Ring : This can be achieved through methods such as cyclopropanation reactions using diazo compounds or other cyclization techniques.
- Iodination : The introduction of iodine can be performed using iodine monochloride or other iodinating agents to ensure the correct position on the thieno ring.
- Esterification : The carboxylic acid group is converted to a methyl ester using methanol in the presence of an acid catalyst.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thieno[3,2-b]thiophene derivatives. For instance, a study demonstrated that similar compounds exhibited significant inhibition of cancer cell proliferation in various human cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Compounds with similar structures have also shown promising antimicrobial properties. In vitro assays indicated that these compounds could inhibit the growth of various bacterial strains, suggesting their potential as new antibacterial agents.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Cyclopropane Ring : Provides rigidity and enhances binding affinity to biological targets.
- Iodine Substitution : Increases lipophilicity and may improve membrane permeability.
- Thieno Moiety : Contributes to electronic properties that can affect interaction with enzymes or receptors.
Case Study 1: Anticancer Screening
In a screening program aimed at identifying new anticancer agents, this compound was evaluated alongside other derivatives. The results indicated that this compound had superior activity against several cancer cell lines compared to its analogs, leading to further investigations into its mechanism of action.
Case Study 2: Antimicrobial Efficacy
A series of derivatives were tested for their antimicrobial activity against resistant strains of bacteria. This compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.
Properties
Molecular Formula |
C11H9IO2S2 |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
methyl 1-(5-iodothieno[3,2-b]thiophen-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H9IO2S2/c1-14-10(13)11(2-3-11)8-4-6-7(15-8)5-9(12)16-6/h4-5H,2-3H2,1H3 |
InChI Key |
GIQVIBFEAVQHCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC3=C(S2)C=C(S3)I |
Origin of Product |
United States |
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